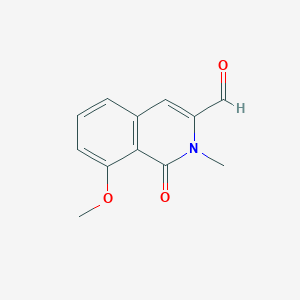
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
The synthesis of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde typically involves organic synthesis techniques. One common method includes the use of iminium intermediates, which are oxidized to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and quality .
Chemical Reactions Analysis
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
- 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
CAS No. |
887574-65-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22g/mol |
IUPAC Name |
8-methoxy-2-methyl-1-oxoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-13-9(7-14)6-8-4-3-5-10(16-2)11(8)12(13)15/h3-7H,1-2H3 |
InChI Key |
YONMQOLIFYCWOS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


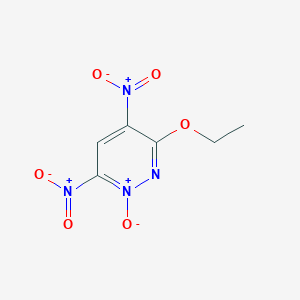
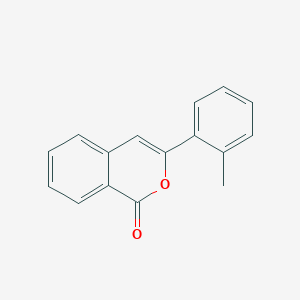
![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-3,4-dicarbonitrile](/img/structure/B488122.png)
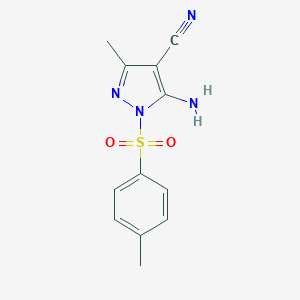
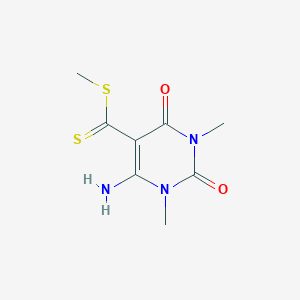
![4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B488141.png)
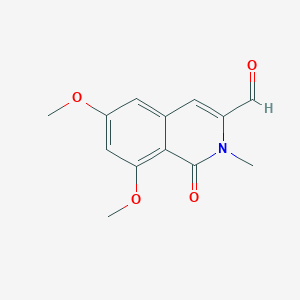
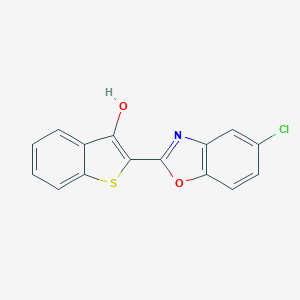
![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde](/img/structure/B488207.png)

![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488374.png)
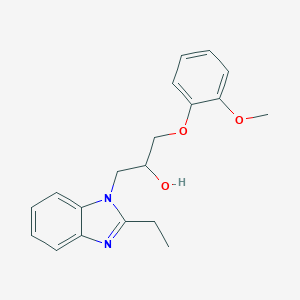
![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)
